molecular formula C19H20ClN3O4 B2576203 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide CAS No. 2034431-26-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide

Cat. No.: B2576203
CAS No.: 2034431-26-8
M. Wt: 389.84
InChI Key: ZNWKXXHJBNGDDS-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide is a potent and selective ATP-competitive inhibitor of the transforming growth factor-beta type I receptor (TGF-β RI), also known as activin receptor-like kinase 5 (ALK5). This compound functions by blocking the phosphorylation of Smad2/3 proteins , thereby inhibiting the canonical TGF-β signaling pathway. The TGF-β pathway is a critical regulator of diverse cellular processes, including proliferation, differentiation, and apoptosis, and its dysregulation is implicated in a range of pathologies. Consequently, this inhibitor serves as a valuable chemical probe for investigating the role of TGF-β signaling in fibrotic diseases , where it is a key driver of extracellular matrix deposition and myofibroblast activation. Furthermore, its application extends to cancer biology research , particularly in studying the tumor microenvironment, epithelial-mesenchymal transition (EMT), and the complex dual roles of TGF-β as both a tumor suppressor and a promoter of metastasis. Its high selectivity for ALK5 over other kinases makes it an essential tool for dissecting specific pathway mechanisms in cellular and animal models of disease.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(3-chloropyridin-4-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c20-15-11-21-6-3-16(15)27-14-4-7-23(8-5-14)19(24)22-10-13-1-2-17-18(9-13)26-12-25-17/h1-3,6,9,11,14H,4-5,7-8,10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWKXXHJBNGDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety and a chloropyridine group. Its molecular formula is C18H20ClN3O3, with a molecular weight of 357.82 g/mol. The structural features contribute to its pharmacological properties.

Research indicates that this compound may interact with various biological targets, including:

  • Dopamine Receptors : Preliminary studies suggest it may exhibit selective agonist activity towards dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders .
  • Cyclooxygenase Inhibition : Similar compounds have shown significant inhibition of COX-1 and COX-2 enzymes, leading to anti-inflammatory effects. This suggests that our compound could also share this mechanism .

Anti-inflammatory Effects

The compound was evaluated for its anti-inflammatory properties through in vitro assays measuring the inhibition of pro-inflammatory cytokines such as IL-1β. Results showed a significant reduction in cytokine levels, indicating potential use in treating inflammatory conditions .

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of inflammatory pathways, notably through the suppression of TNF-α and IL-6 release .

Antimicrobial Properties

While primarily focused on anti-inflammatory and anticancer activities, some derivatives have been assessed for antimicrobial efficacy. Limited activity against specific bacterial strains was noted, suggesting potential for further development in this area .

Case Study 1: Neuroprotection

A study involving the compound's derivatives indicated protective effects on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). This suggests potential applications in neurodegenerative diseases like Parkinson's disease .

Case Study 2: In Vivo Anti-inflammatory Activity

In an animal model of inflammation, the compound exhibited significant edema reduction compared to control groups treated with standard anti-inflammatory drugs like diclofenac. The observed effect was rapid and sustained over several hours post-administration .

Data Tables

Biological ActivityAssay TypeResult
Anti-inflammatoryIL-1β ReductionSignificant reduction observed
AnticancerCell ProliferationInhibited growth in multiple cell lines
NeuroprotectionNeuronal ViabilityImproved survival of dopaminergic neurons

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs and their substituents:

Compound Name Substituent on Piperidine/Piperazine Key Structural Features Biological Activity/Notes Reference ID
Target Compound 4-((3-chloropyridin-4-yl)oxy) Benzodioxole + chloropyridine Hypothesized kinase inhibition N/A
(±)-N-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-(naphthalen-1-yl)propyl)piperidine-4-carboxamide (1a) 1-(naphthalen-1-yl)propyl Bulky aromatic substituent Potent inhibitor (IC₅₀ < 100 nM)
3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-(4-chlorobenzyl)pyrrolidine-2,5-dione (compound4) 4-chlorobenzyl + pyrrolidinedione Chlorobenzyl enhances lipophilicity Undergoes oxidation on benzodioxole ring
8-(4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (53g) Pyridopyrimidinone Heterocyclic extension Likely targets nucleotide-binding domains
2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide (3) Pyrimidinylamino + isoindolinone Dual pharmacophore design Probable cereblon or kinase modulation

Key Observations :

  • Bulk and Hydrophobicity : Compounds like 1a with naphthyl groups show enhanced potency due to increased hydrophobic interactions . The target compound’s 3-chloropyridine substituent may offer similar advantages but with reduced steric hindrance.
  • Metabolic Stability : Compound 4 undergoes oxidation on the benzodioxole ring, suggesting that electron-rich substituents (e.g., chloropyridine) in the target compound could mitigate this via steric or electronic effects .
  • Heterocyclic Extensions: Pyridopyrimidinone (53g) and pyrimidinylamino (3) groups introduce hydrogen-bonding capabilities, a feature absent in the target compound but critical for target selectivity .

Physicochemical and Structural Properties

  • Molecular Weight : The target compound’s estimated molecular weight is ~415 g/mol (C₁₉H₁₈ClN₃O₄), comparable to analogs like 5 (440.32 g/mol) .
  • Solubility : The 3-chloropyridine group may reduce aqueous solubility compared to hydroxylated analogs (e.g., 1b with a 2-hydroxyethyl group) .

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